Ethyl 2-methyl-4-(2,3,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
ETHYL 2-METHYL-4-(2,3,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXYLATE is a complex organic compound featuring a unique structure that includes a trimethoxyphenyl group, a dihydropyrimidobenzimidazole core, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-METHYL-4-(2,3,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the trimethoxyphenyl precursor, followed by the construction of the dihydropyrimidobenzimidazole core through cyclization reactions. The final step involves esterification to introduce the ethyl ester group. Common reagents used in these reactions include methanesulfonic acid, sodium sulfate, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-METHYL-4-(2,3,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trimethoxyphenyl group, using reagents like sodium methoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, methanesulfonic acid
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
ETHYL 2-METHYL-4-(2,3,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of ETHYL 2-METHYL-4-(2,3,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXYLATE involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to disruption of cellular processes. Additionally, the compound can modulate signaling pathways by affecting kinases and other regulatory proteins .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for treating external genital warts and has a similar trimethoxyphenyl group.
Trimetrexate and Trimethoprim: Both are dihydrofolate reductase inhibitors with therapeutic applications
Uniqueness
ETHYL 2-METHYL-4-(2,3,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXYLATE is unique due to its combination of a dihydropyrimidobenzimidazole core and a trimethoxyphenyl group, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for developing new therapeutic agents and materials .
Properties
Molecular Formula |
C23H25N3O5 |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
ethyl 2-methyl-4-(2,3,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C23H25N3O5/c1-6-31-22(27)19-13(2)24-23-25-16-9-7-8-10-17(16)26(23)20(19)15-11-14(28-3)12-18(29-4)21(15)30-5/h7-12,20H,6H2,1-5H3,(H,24,25) |
InChI Key |
FIIBHXCLZPFMFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC3=CC=CC=C3N2C1C4=C(C(=CC(=C4)OC)OC)OC)C |
Origin of Product |
United States |
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